molecular formula C17H24N2O2S B5633215 N-methyl-N-[3-(methylthio)benzyl]-2-(2-oxoazepan-1-yl)acetamide

N-methyl-N-[3-(methylthio)benzyl]-2-(2-oxoazepan-1-yl)acetamide

Cat. No. B5633215
M. Wt: 320.5 g/mol
InChI Key: JXOZGJBJMDNZAA-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader category of chemicals that have been explored for various applications, including medicinal chemistry. The research includes studies on molecules with similar structures, focusing on their synthesis, molecular configuration, and potential applications.

Synthesis Analysis

A study details a green and efficient one-pot synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives via an Ugi four-center, three-component reaction of 6-aminohexanoic acid, aromatic aldehydes, and isocyanide derivatives in water under reflux conditions without a catalyst (Rasouli et al., 2012). This method could potentially be adapted for the synthesis of the specific compound .

Molecular Structure Analysis

Crystal structure analysis of related compounds reveals detailed insights into the stereochemistry and molecular features responsible for their biological activities. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed linearly extended conformations and highlighted the importance of hydrogen bonds and hydrophilic/hydrophobic interactions in determining molecular configuration (Camerman et al., 2005).

Chemical Reactions and Properties

The interactions and reactions of similar compounds have been studied, showing how changes in the molecular structure can lead to different chemical behaviors and properties. For instance, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of heterocyclic compounds with interesting reactivity and potential for further functionalization (Lazareva et al., 2017).

properties

IUPAC Name

N-methyl-N-[(3-methylsulfanylphenyl)methyl]-2-(2-oxoazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-18(12-14-7-6-8-15(11-14)22-2)17(21)13-19-10-5-3-4-9-16(19)20/h6-8,11H,3-5,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOZGJBJMDNZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)SC)C(=O)CN2CCCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[3-(methylthio)benzyl]-2-(2-oxoazepan-1-yl)acetamide

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